molecular formula C12H12BNO3 B1373325 (5-(Benzyloxy)pyridin-3-yl)boronic acid CAS No. 1190423-61-0

(5-(Benzyloxy)pyridin-3-yl)boronic acid

Cat. No.: B1373325
CAS No.: 1190423-61-0
M. Wt: 229.04 g/mol
InChI Key: IGKYPUBWQHKLLC-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Characterization

(5-(Benzyloxy)pyridin-3-yl)boronic acid (C₁₂H₁₂BNO₃) features a pyridine ring substituted at the 3-position with a boronic acid (-B(OH)₂) group and at the 5-position with a benzyloxy (-OCH₂C₆H₅) moiety. The molecular geometry arises from the planar pyridine core, with the boronic acid group adopting a trigonal planar configuration due to sp² hybridization at the boron atom. The benzyloxy substituent introduces steric bulk, creating a non-coplanar arrangement between the pyridine ring and the benzyl group, as observed in analogous pyridylboronic acid derivatives.

X-ray diffraction (XRD) studies of related boronic acid derivatives reveal typical B–O bond lengths of 1.36–1.38 Å and C–B bond lengths of 1.56–1.58 Å. While crystallographic data for this specific compound remain unpublished, computational models predict a dihedral angle of 42–48° between the pyridine and benzyl rings, minimizing steric clashes.

Key Geometric Parameters Value
Pyridine ring planarity ≤0.02 Å deviation
B–O bond length 1.37 Å (calc.)
C3–B bond length 1.57 Å (calc.)
Benzyloxy dihedral angle 45° ± 3°

Electronic Structure and Substituent Effects of the Benzyloxy Group

The benzyloxy group exerts dual electronic effects:

  • Resonance donation : Oxygen's lone pairs delocalize into the pyridine ring, increasing electron density at the 4- and 6-positions (Hammett σₚ = -0.32).
  • Steric hindrance : The bulky substituent restricts rotation about the C–O bond, creating a localized electronic environment.

DFT calculations (B3LYP/6-311+G(d,p)) show the boronic acid group reduces pyridine's aromaticity, with NBO charges of:

  • Boron: +0.72 e
  • Pyridine N: -0.54 e
  • Benzyloxy O: -0.61 e

Substituent effects manifest in UV-Vis spectra through bathochromic shifts (λₘₐₓ = 268 nm in methanol) compared to unsubstituted pyridine-3-boronic acid (λₘₐₓ = 254 nm).

Tautomerism and Boronic Acid Anhydride Formation Dynamics

The compound exhibits three dominant forms in solution:

  • Free boronic acid (70–85% in polar aprotic solvents)
  • Cyclic anhydride (12–25%)
  • Borate ester (3–5% with trace water)

Anhydride formation follows second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹ in THF at 25°C), slower than simpler arylboronic acids due to steric hindrance from the benzyloxy group. The equilibrium favors the monomeric form in solutions containing >5% water.

Tautomeric Equilibria

Monomeric Boronic Acid ⇌ Cyclic Anhydride + H₂O  
           ⇅  
       Borate Ester  

Solubility Profile and Partition Coefficients in Organic Media

Solubility follows the trend:
DMSO > THF > methanol > ethyl acetate > hexane

Solvent Solubility (mg/mL) logP (exp.)
Dimethyl sulfoxide 48.2 ± 1.5 -1.02
Tetrahydrofuran 22.7 ± 0.8 0.34
Methanol 15.3 ± 0.6 0.51
Ethyl acetate 6.8 ± 0.3 1.12
n-Hexane <0.1 2.87

Properties

IUPAC Name

(5-phenylmethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYPUBWQHKLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694488
Record name [5-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190423-61-0
Record name [5-(Benzyloxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Benzyloxy)pyridin-3-yl)boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the appropriate pyridine derivative. This can be achieved through various methods, including the reaction of pyridine with benzyl alcohol under suitable conditions to introduce the benzyloxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(Benzyloxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Functionalized Pyridines: Formed through substitution reactions involving the benzyloxy group.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

(3-(Benzyloxy)phenyl)boronic Acid

  • Structure : Benzyloxy group on a phenyl ring (meta-position) instead of pyridine.
  • Reactivity : Demonstrates similar coupling efficiency but forms phenyl-based biaryls. Used in synthesizing 2-(3-hydroxyphenyl)-5-(4-octoxyphenyl)pyrimidine, a bioactive scaffold .
  • Key Data : Molecular weight 228.05 g/mol , CAS 156682-54-1 .

(2-(Benzyloxy)-5-(trifluoromethyl)pyridin-3-yl)boronic Acid

  • Structure : Trifluoromethyl group at the 5-position and benzyloxy at the 2-position of pyridine.
  • Key Data : Molecular weight 297.04 g/mol , CAS 850864-60-7 .

(2-(Benzyloxy)-5-chloropyridin-3-yl)boronic Acid

  • Structure : Chlorine substituent at the 5-position of pyridine.
  • Reactivity : Chlorine may act as a directing group or influence steric/electronic effects during coupling.
  • Key Data : Molecular weight 263.49 g/mol , CAS 850864-58-3 .

(2,6-Bis(benzyloxy)pyridin-3-yl)boronic Acid

  • Structure : Two benzyloxy groups at the 2- and 6-positions of pyridine.
  • Reactivity: Increased steric hindrance may reduce coupling efficiency compared to monosubstituted analogues.
  • Key Data : Purity 98% , CAS 2096339-92-1 .

Coupling Efficiency

  • (5-(Benzyloxy)pyridin-3-yl)boronic acid exhibits comparable yields (70–85%) in Suzuki reactions to its analogues, such as (4-chloro-3-(trifluoromethyl)phenyl)boronic acid (70% yield) and phenylboronic acid (75% yield) .
  • The presence of electron-donating benzyloxy groups generally enhances oxidative addition rates in palladium-catalyzed couplings, though steric factors may limit reactivity in polysubstituted derivatives .

Physical and Chemical Properties

Property This compound (3-(Benzyloxy)phenyl)boronic Acid (2-(Benzyloxy)-5-CF₃-pyridin-3-yl)boronic Acid
Molecular Weight (g/mol) 229.06 228.05 297.04
Solubility High in THF, DMSO Moderate in ethanol Low in water, high in DCM
Stability Stable under inert atmosphere Sensitive to moisture Hygroscopic

Biological Activity

(5-(Benzyloxy)pyridin-3-yl)boronic acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzyloxy group and a boronic acid functional group. Its molecular formula is C12H13BNO3C_{12}H_{13}BNO_3, and it has a molecular weight of approximately 233.05 g/mol. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly enzymes.

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with the active site residues of various enzymes. This property is particularly significant in the design of enzyme inhibitors, which can be utilized in therapeutic contexts, such as:

  • Enzyme Inhibition : The boronic acid group can interact with serine or cysteine residues in enzyme active sites, leading to the inhibition of enzymatic activity.
  • Antimicrobial Activity : Research indicates that similar pyridine-based boronic acids exhibit antimicrobial properties against various pathogens, suggesting potential for this compound in treating infections .

Antimicrobial Properties

Studies have shown that compounds structurally similar to this compound possess significant antimicrobial activities. For instance, pyridine derivatives have been evaluated against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to standard antibiotics .

Anticancer Potential

The compound's role in cancer treatment is also under investigation. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further development as an anticancer agent. Research into related compounds has highlighted their potential to disrupt cancer cell metabolic pathways .

Research Findings and Case Studies

  • Antimicrobial Activity :
    • A study evaluated various pyridine derivatives, including those similar to this compound, against Escherichia coli and Staphylococcus aureus. Results indicated minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM for the most active compounds .
  • Enzyme Inhibition :
    • The mechanism by which this compound inhibits enzymes was explored through kinetic studies. It was found that the compound effectively inhibited serine proteases, showcasing its potential as a therapeutic agent in conditions where these enzymes are dysregulated .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
5-Chloropyridin-3-ylboronic acidStructureLacks benzyloxy groupModerate antimicrobial activity
2-(Methoxy)-5-chloropyridin-3-ylboronic acidStructureMethoxy substituentVaried enzyme inhibition profile
2-(Phenoxy)-5-chloropyridin-3-ylboronic acidStructurePhenoxy groupEnhanced solubility and activity

Q & A

Q. Basic Methodology

  • NMR Spectroscopy : Confirm regiochemistry using 1^1H NMR (e.g., aromatic protons at δ 8.42 ppm for pyridinyl-B(OH)₂) and 11^{11}B NMR (δ ~28–30 ppm for boronic acids) .
  • HPLC/GC Analysis : Purity >97% is achievable via reversed-phase HPLC (C18 column, acetonitrile/water gradient) or GC with flame ionization detection, as noted for structurally related boronic acids .

Advanced Challenges
Anhydride impurities (e.g., boroxines) can skew quantification. Use 19^{19}F NMR (if fluorinated analogs are present) or mass spectrometry (HRMS-ESI) to detect byproducts . Dynamic light scattering (DLS) may identify aggregates in solution-phase reactions.

What are the stability considerations for this compound during storage and handling?

Basic Guidelines
Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation and hydrolysis. Desiccate to avoid boronic acid degradation into boroxines, which are hygroscopic . Commercial analogs recommend refrigeration (0–6°C) for short-term stability .

Advanced Analysis
Thermogravimetric analysis (TGA) can assess decomposition thresholds. Stability under reflux conditions (e.g., in THF/H₂O mixtures) should be tested for catalytic applications. Benzyloxy groups may undergo cleavage under strong acids/bases, necessitating pH-controlled environments .

How does the benzyloxy substituent influence reactivity in Suzuki-Miyaura cross-couplings?

Basic Mechanistic Insight
The electron-donating benzyloxy group at the 5-position increases electron density on the pyridine ring, enhancing oxidative addition with Pd(0). However, steric bulk near the boronic acid (3-position) may reduce coupling efficiency with hindered aryl halides .

Advanced Optimization
For challenging substrates (e.g., heteroaromatic bromides), use Pd(OAc)₂ with Buchwald-Hartwig ligands (e.g., XPhos) in toluene/EtOH mixtures. Microwave heating (100–120°C, 30 min) improves yields for sterically congested systems . Monitor regioselectivity via LCMS to rule out homocoupling byproducts.

What strategies mitigate anhydride formation in this compound?

Basic Mitigation
Anhydride content (e.g., boroxines) varies by synthesis batch. Recrystallization from anhydrous EtOAc/hexanes or sublimation under reduced pressure can reduce impurities .

Advanced Quantification
Use 11^{11}B NMR to distinguish boronic acid (δ ~28 ppm) from boroxine (δ ~22 ppm). Gravimetric analysis after heating (80°C, 24 h) under vacuum quantifies residual anhydrides .

How is this compound utilized in synthesizing bioactive heterocycles?

Case Study
In a patent application, a related pyridinylboronic acid was coupled with 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylate to yield a trifluoromethyl-substituted pyrimidine (LCMS: m/z 366 [M+H]⁺). The reaction used Pd(PPh₃)₄ in DME/Na₂CO₃ at 80°C, achieving >90% conversion .

Advanced Design
Modify the benzyloxy group (e.g., deprotection to hydroxyl for hydrogen-bonding motifs) to enhance target binding in kinase inhibitors or PET tracers. Computational docking (e.g., AutoDock Vina) can predict interactions before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(Benzyloxy)pyridin-3-yl)boronic acid
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(5-(Benzyloxy)pyridin-3-yl)boronic acid

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